(2S)-2-(Boc-amino)undecanoic acid
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Overview
Description
(2S)-2-(Boc-amino)undecanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protected amino group. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes. This compound is particularly useful in peptide synthesis and other applications where selective protection and deprotection of functional groups are required.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(Boc-amino)undecanoic acid typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:
- Start with (2S)-2-amino-undecanoic acid.
- Add di-tert-butyl dicarbonate (Boc2O) and triethylamine in dichloromethane.
- Stir the reaction mixture at room temperature for several hours.
- Purify the product using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions to maximize yield and purity. This may involve using automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(Boc-amino)undecanoic acid can undergo various chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions using reagents such as hydrochloric acid or trifluoroacetic acid.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming new amide or peptide bonds.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the specific functional groups present.
Common Reagents and Conditions
Deprotection: Hydrochloric acid, trifluoroacetic acid.
Substitution: Carbodiimides (e.g., EDC, DCC) for amide bond formation.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Deprotection: (2S)-2-amino-undecanoic acid.
Substitution: Various amide or peptide derivatives.
Oxidation and Reduction: Corresponding oxidized or reduced forms of the compound.
Scientific Research Applications
(2S)-2-(Boc-amino)undecanoic acid has a wide range of applications in scientific research:
Chemistry: Used in peptide synthesis as a protected amino acid building block.
Biology: Employed in the study of protein structure and function by incorporating it into synthetic peptides.
Medicine: Potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The primary mechanism of action for (2S)-2-(Boc-amino)undecanoic acid involves the selective protection and deprotection of the amino group. The Boc group provides steric hindrance, preventing unwanted reactions at the amino site. Upon deprotection, the free amino group can participate in various biochemical and chemical processes, such as peptide bond formation.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-(Fmoc-amino)undecanoic acid: Features a fluorenylmethyloxycarbonyl (Fmoc) protecting group instead of Boc.
(2S)-2-(Cbz-amino)undecanoic acid: Contains a benzyloxycarbonyl (Cbz) protecting group.
Uniqueness
(2S)-2-(Boc-amino)undecanoic acid is unique due to the Boc group’s ease of removal under mild acidic conditions, making it highly suitable for multi-step synthesis processes. The Boc group also imparts favorable solubility characteristics, which can be advantageous in various applications.
Properties
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]undecanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31NO4/c1-5-6-7-8-9-10-11-12-13(14(18)19)17-15(20)21-16(2,3)4/h13H,5-12H2,1-4H3,(H,17,20)(H,18,19)/t13-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAKIBOFAOXSLNI-ZDUSSCGKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(C(=O)O)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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